3-Benzoyl-2-methylindole
Overview
Description
3-Benzoyl-2-methylindole is a compound with the molecular formula C16H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
Indole derivatives, including 3-Benzoyl-2-methylindole, can be synthesized using various methodologies . These methods often involve the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .Molecular Structure Analysis
The crystal and molecular structure of 3-Benzoyl-2-methylindole has been determined . Bond lengths and angles are within the normal ranges .Chemical Reactions Analysis
Indole and its derivatives, including 3-Benzoyl-2-methylindole, can undergo a variety of chemical reactions . These reactions are influenced by various factors, including the presence of different functional groups on the indole ring .Physical And Chemical Properties Analysis
The thermochemical properties of indole and its derivatives, including 3-Benzoyl-2-methylindole, have been determined . These properties are influenced by the specific structure and functional groups present on the indole ring .Scientific Research Applications
Synthesis of Diverse Heterocyclic Frameworks
- Summary: Indole, a structurally versatile aromatic compound, plays a pivotal role in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered as green reactions .
- Methods: The chemistry of indole-based cycloadditions is explored, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures .
- Results: The cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
Metal-Catalyzed Cross-Coupling Reactions
- Summary: Metal-catalyzed cross-coupling reactions have been extensively applied in the field of indole synthesis .
- Methods: The cyclization of o-halo-N-allylanilines to indoles is a general and efficient methodology . For example, the conversion can be performed at low temperature, shorter reaction times, and with less catalyst .
- Results: The application of these reactions in indole synthesis has resulted in the production of various indole derivatives .
Inhibition of Multidrug Resistance-Associated Protein 1
- Summary: 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid, a compound similar to 3-Benzoyl-2-methylindole, is a putative inhibitor of multidrug resistance-associated protein 1 (MRP1) .
- Methods: The exact methods of application or experimental procedures are not specified in the source .
- Results: The outcomes of this application are not specified in the source .
Degradation by Microorganisms
- Summary: Using microorganisms to degrade 3-methylindole is an effective method for energy conservation and environmental protection .
- Methods: The microbe capable of efficiently degrading 3-methylindole was isolated and screened from fecal samples .
- Results: The outcomes of this application are not specified in the source .
Metal-Catalyzed Cross-Coupling Reactions
- Summary: Metal-catalyzed cross-coupling reactions have emerged as an important advancement in organic chemistry during the last few decades . Due to the importance of indoles in medicinal chemistry and many other fields, metal-catalyzed cross-coupling reactions have been extensively applied in the field of indole synthesis .
- Methods: The cyclization of o-halo-N-allylanilines to indoles is a general and efficient methodology . For example, the conversion can be performed at low temperature, shorter reaction times, and with less catalyst .
- Results: The application of these reactions in indole synthesis has resulted in the production of various indole derivatives .
One-Pot, Three-Component Fischer Indolisation–N-Alkylation
- Summary: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
- Methods: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDXZIIVQXZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346931 | |
Record name | 3-Benzoyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-2-methylindole | |
CAS RN |
26211-73-4 | |
Record name | 3-Benzoyl-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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